molecular formula C12H14O9 B2514458 Phloroglucinol Glucuronide Sodium Salt CAS No. 50602-76-1

Phloroglucinol Glucuronide Sodium Salt

Cat. No.: B2514458
CAS No.: 50602-76-1
M. Wt: 302.235
InChI Key: WKLTZESWXSHMHG-GOVZDWNOSA-N
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Description

Significance in Contemporary Chemical and Biological Research

In modern research, phloroglucinol (B13840) glucuronide sodium salt is primarily significant as a metabolite and an analytical standard. Its study is crucial for understanding how phloroglucinol, a compound with various biological activities, is processed in vivo. The conjugation with glucuronic acid dramatically increases the water solubility of the parent compound, facilitating its elimination from the body through urine or feces. wikipedia.org

The availability of phloroglucinol glucuronide as a reference material is essential for pharmacokinetic studies. lgcstandards.comschd-shimadzu.com Researchers use it in analytical methods like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to accurately identify and quantify the levels of this metabolite in biological samples such as plasma and urine. europeanreview.orgnih.gov This allows for a detailed characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of phloroglucinol. Such studies are fundamental in drug development and toxicology to understand the fate of a compound within an organism.

Table 1: Chemical and Physical Properties of Phloroglucinol Glucuronide

PropertyValue
IUPAC Name (2S,3S,4S,5R,6S)-6-(3,5-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Molecular Formula C₁₂H₁₄O₉
Molecular Weight 302.23 g/mol
CAS Number 50602-76-1
Synonyms Phloroglucinol-1-beta-O-Glucuronide, 3,5-Dihydroxyphenyl D-Glucosiduronic Acid Sodium Salt

Data sourced from PubChem. nih.gov

Overview of Phloroglucinol Derivatives in Biological Systems

Phloroglucinol and its derivatives are a diverse class of naturally occurring phenolic compounds found across various biological systems, including plants, brown algae, and some microorganisms. nih.govnih.gov These compounds are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of an organism, but often have important ecological and biological functions. nih.govresearchgate.net

In plants, particularly in the genus Hypericum, a vast array of complex phloroglucinol derivatives has been identified. nih.gov These compounds contribute to the plant's defense mechanisms and have been studied for their potential pharmacological activities. nih.govresearchgate.net Brown algae are another rich source of phloroglucinols, where they exist as phlorotannins—polymers of phloroglucinol units.

In the microbial kingdom, certain species of Pseudomonas bacteria are known to produce phloroglucinol derivatives. nih.govresearchgate.netsigmaaldrich.com A prominent example is 2,4-diacetylphloroglucinol (B43620) (DAPG), a compound that exhibits broad-spectrum antimicrobial properties and plays a crucial role in the biological control of plant pathogens. nih.gov The biological activities of phloroglucinol derivatives are extensive and varied, encompassing antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. researchgate.net

Table 2: Examples of Phloroglucinol Derivatives and Their Biological Context

DerivativeSourceSignificance
Phloroglucinol Plants, Algae, BacteriaBasic structural unit; exhibits antispasmodic and antioxidant properties. researchgate.netnih.gov
2,4-diacetylphloroglucinol (DAPG) Pseudomonas spp.Potent antimicrobial agent, important in biocontrol of plant diseases. nih.gov
Phlorotannins Brown AlgaePolymers of phloroglucinol; exhibit strong antioxidant and other biological activities. nih.gov
Trisflavaspidic acid Dryopteris crassirhizoma (Fern)Shows significant β-glucuronidase inhibitory activity. nih.gov

Historical Context of Glucuronide Conjugates in Metabolism

Glucuronidation is a major pathway in Phase II metabolism, the process by which the body converts foreign substances (xenobiotics) like drugs and toxins, as well as endogenous compounds, into more water-soluble forms for excretion. wikipedia.orgjove.com This conjugation reaction involves the transfer of glucuronic acid from the coenzyme uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. wikipedia.org These enzymes are found primarily in the liver but are also present in other major organs. wikipedia.org

Historically, glucuronide conjugates were often considered biologically inactive end-products of metabolism, simply serving as a means for detoxification and removal from the body. nih.gov This perspective viewed glucuronidation solely as a terminal, inactivating step.

However, this understanding has evolved significantly over time. Research has revealed that glucuronidation is not always a process of inactivation. nih.gov A landmark example is morphine-6-glucuronide, a metabolite of morphine, which is a more potent analgesic than the parent drug itself. nih.gov This discovery challenged the traditional view and highlighted that glucuronide conjugates could possess significant biological activity. Furthermore, some glucuronides can undergo a systemic cycle where they are converted back to the active parent compound by enzymes, thereby prolonging the drug's effect. nih.gov This re-evaluation has established that glucuronide conjugates are not merely waste products but can be pharmacologically important molecules in their own right.

Table 3: Classes of Compounds Metabolized by Glucuronidation

Compound ClassExamples
Drugs Acetaminophen, Morphine, Ibuprofen. jove.com
Endogenous Substances Bilirubin (B190676), Steroid hormones (androgens, estrogens). wikipedia.org
Dietary Compounds Polyphenols, Flavonoids. researchgate.net
Xenobiotics/Toxins Environmental pollutants, Carcinogens. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(3,5-dihydroxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O9/c13-4-1-5(14)3-6(2-4)20-12-9(17)7(15)8(16)10(21-12)11(18)19/h1-3,7-10,12-17H,(H,18,19)/t7-,8-,9+,10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLTZESWXSHMHG-GOVZDWNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Advanced Chemical Synthesis of Phloroglucinol Glucuronide Sodium Salt

Biosynthetic Pathways of Phloroglucinol (B13840) and Related Compounds

The formation of phloroglucinol in nature is not attributed to a single universal pathway but rather involves several distinct routes depending on the organism. The primary and most direct route is the polyketide synthase pathway, while the shikimic acid and phenylpropanoid pathways contribute by producing complex polyphenols that can be catabolized to yield phloroglucinol.

Role of Shikimic Acid Pathway in Phloroglucinol Production

The shikimic acid pathway is a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous other aromatic compounds. nih.gov This pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate, leading to the formation of shikimic acid and subsequently chorismic acid, a key branch-point intermediate. nih.govresearchgate.net

While the shikimic acid pathway does not directly produce phloroglucinol, it is responsible for synthesizing the precursors of complex polyphenols, such as flavonoids and tannins. researchgate.net These larger molecules, which are ubiquitous in the plant kingdom, can subsequently undergo degradation by microbial enzymes to release phloroglucinol as a metabolic byproduct. Therefore, the shikimic acid pathway plays an indirect yet crucial role in the generation of phloroglucinol within various ecosystems.

Phenylpropanoid Pathway Contributions to Phloroglucinol Biosynthesis

The phenylpropanoid pathway follows the shikimic acid pathway, utilizing the aromatic amino acid L-phenylalanine as its starting point. nih.gov This pathway is responsible for the synthesis of a vast array of plant secondary metabolites, including lignin, flavonoids, and coumarins. nih.govnih.gov The initial step involves the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is then further modified to produce p-coumaroyl-CoA, a central intermediate. researchgate.net

Similar to the shikimic acid pathway, the phenylpropanoid pathway does not directly synthesize phloroglucinol. Instead, it generates the complex phenolic structures that, upon degradation, can yield phloroglucinol. For instance, flavonoids, which are products of the phenylpropanoid pathway, are known to be broken down by certain microorganisms, leading to the formation of phloroglucinol as a key intermediate in their catabolism.

Polyketide Synthase (PKS) Pathway in Phlorotannin and Phloroglucinol Formation

The most direct and well-established route for the de novo biosynthesis of phloroglucinol is the polyketide synthase (PKS) pathway. This pathway is particularly prominent in bacteria and brown algae. mdpi.com In this pathway, a type III PKS enzyme catalyzes the head-to-tail condensation of three molecules of malonyl-CoA. mdpi.comnih.govillinois.edu

The reaction proceeds through the formation of a linear polyketide intermediate, 3,5-diketoheptanedioate. mdpi.com This intermediate then undergoes an intramolecular C-to-C Claisen condensation and subsequent decarboxylation and aromatization to form the stable phloroglucinol ring. mdpi.com In some bacteria, such as Pseudomonas fluorescens, the phlD gene encodes the phloroglucinol synthase responsible for this transformation. nih.govillinois.edu In brown algae, this pathway is the source of phloroglucinol monomers that are subsequently polymerized to form phlorotannins, a class of complex polyphenols unique to this group of organisms.

Key Enzymes in Phloroglucinol Biosynthesis
EnzymePathwayFunctionOrganism(s)
Phloroglucinol Synthase (PhlD)Polyketide Synthase PathwayCatalyzes the condensation of three malonyl-CoA molecules to form phloroglucinol.Pseudomonas spp.
Phenylalanine Ammonia-Lyase (PAL)Phenylpropanoid PathwayConverts L-phenylalanine to cinnamic acid, an early step in the synthesis of phloroglucinol precursors.Plants

Microbial Biotransformation of Polyphenolic Compounds to Phloroglucinol

Several microbial communities, particularly those found in the gut and soil, possess the enzymatic machinery to degrade complex plant polyphenols, such as flavonoids and tannins. In these catabolic pathways, phloroglucinol often emerges as a key metabolic intermediate. This biotransformation process allows microorganisms to utilize these abundant natural products as carbon and energy sources.

The degradation of flavonoids, for example, can involve the cleavage of the C-ring, leading to the release of the A-ring as phloroglucinol. Similarly, the hydrolysis of tannins can also yield phloroglucinol. This microbial activity highlights the central role of phloroglucinol in the carbon cycle and the intricate interplay between plants and microorganisms.

Genetic and Metabolic Engineering for Phloroglucinol Biosynthesis in Microorganisms

The understanding of the genetic basis for phloroglucinol biosynthesis, particularly the identification of the phlD gene in Pseudomonas species, has opened avenues for the heterologous production of this compound in more tractable microbial hosts. nih.govresearchgate.net Escherichia coli has been a primary target for such metabolic engineering efforts. nih.govresearchgate.net

Strategies to enhance phloroglucinol production in engineered E. coli have focused on several key areas:

Overexpression of Phloroglucinol Synthase: Introducing and overexpressing the phlD gene is the foundational step for conferring the ability to synthesize phloroglucinol. researchgate.net

Increasing Malonyl-CoA Availability: As malonyl-CoA is the direct precursor for phloroglucinol biosynthesis via the PKS pathway, efforts have been made to increase its intracellular pool. researchgate.net This can be achieved by overexpressing acetyl-CoA carboxylase, the enzyme that converts acetyl-CoA to malonyl-CoA.

Host Strain Optimization: Selecting or engineering host strains with a high tolerance to phloroglucinol is crucial, as the compound can exhibit some toxicity at higher concentrations. researchgate.net

Metabolic Engineering Strategies for Phloroglucinol Production
StrategyTargetRationale
Gene OverexpressionphlD (phloroglucinol synthase)Introduces the key enzyme for phloroglucinol synthesis.
Precursor Supply EnhancementAcetyl-CoA carboxylaseIncreases the intracellular concentration of malonyl-CoA.
Host EngineeringMembrane transporters, metabolic pathwaysImproves tolerance to phloroglucinol and directs carbon flux towards its production.

Enzymatic Conjugation Mechanisms for Glucuronide Formation

The formation of Phloroglucinol Glucuronide Sodium Salt from phloroglucinol is a phase II metabolic reaction known as glucuronidation. This process is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org Glucuronidation is a major pathway for the detoxification and elimination of a wide variety of both endogenous and exogenous compounds, including phenols. nih.gov

The reaction involves the transfer of a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a hydroxyl group on the phloroglucinol molecule. wikipedia.orgresearchgate.net This conjugation results in the formation of a more polar, water-soluble glucuronide, which can be more readily excreted from the body. The general mechanism is as follows:

Phloroglucinol + UDP-Glucuronic Acid -> Phloroglucinol Glucuronide + UDP

This reaction is catalyzed by UGTs, which are primarily located in the endoplasmic reticulum of liver cells, as well as in other tissues. nih.gov While specific UGT isoforms responsible for the glucuronidation of phloroglucinol have not been extensively characterized, it is known that several UGTs, such as those in the UGT1A and UGT2B subfamilies, exhibit activity towards a broad range of phenolic substrates. frontiersin.orgnih.gov It is therefore likely that one or more of these isoforms are involved in the conjugation of phloroglucinol. The resulting phloroglucinol glucuronide can then be ionized to form the sodium salt.

Uridine Diphosphate (B83284) Glucuronosyltransferase (UGT) Family Involvement in Glucuronidation

Glucuronidation is a critical phase II metabolic pathway that converts lipophilic compounds into more water-soluble, excretable metabolites. nih.govnih.gov This process is catalyzed by the Uridine Diphosphate Glucuronosyltransferase (UGT) superfamily of enzymes. nih.govwikipedia.org The reaction involves the transfer of a glucuronic acid moiety from the activated coenzyme, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. pharmacy180.comwikipedia.orgresearchgate.net This conjugation significantly increases the hydrophilicity of the substrate, facilitating its elimination from the body via urine or bile. nih.gov

UGT enzymes are primarily located in the endoplasmic reticulum of cells, particularly in the liver, which is the main site of glucuronidation. wikipedia.orgfrontiersin.org However, they are also found in many other tissues, including the intestine, kidneys, and brain. nih.govwikipedia.org The UGT family is diverse and is divided into subfamilies, primarily UGT1 and UGT2 in humans, based on sequence identity. nih.govfrontiersin.orgnih.gov These enzymes can conjugate a wide array of substrates, including drugs, environmental toxins, and endogenous compounds like bilirubin (B190676) and steroid hormones, at various functional groups such as hydroxyls, carboxylic acids, amines, and thiols. nih.govwikipedia.org The attachment of the glucuronic acid group forms a β-D-glucuronide product. pharmacy180.comresearchgate.net

Specific UGT Isoforms in Glucuronidation of Phloroglucinol Analogs (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A10, UGT2A1, UGT2B4, UGT2B7)

While direct studies on the glucuronidation of phloroglucinol by specific UGT isoforms are limited, the metabolism of other phenolic compounds provides strong indications of which enzymes are likely involved. Phenols are common substrates for several UGT isoforms. The primary isoforms responsible for drug glucuronidation in the human liver include UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. nih.gov

UGT1A1: This is a major hepatic enzyme known to glucuronidate bilirubin and a wide variety of phenolic substrates. uniprot.orgmedlineplus.gov It is a primary candidate for the metabolism of phloroglucinol due to its broad specificity for hydroxyl groups on aromatic rings.

UGT1A3: This isoform is also active in the liver and has been shown to metabolize various drugs and endogenous compounds. nih.gov It contributes to the glucuronidation of molecules with phenolic and carboxylic acid groups.

UGT1A4: While UGT1A4 is recognized for its ability to glucuronidate tertiary amines, it also shows activity towards other substrates. frontiersin.orghyphadiscovery.com Its involvement in phloroglucinol glucuronidation would depend on its specific binding affinity for this simple polyphenol.

UGT1A10: Primarily an extrahepatic enzyme found in the intestine, UGT1A10 is involved in the first-pass metabolism of many ingested compounds. frontiersin.org Given that phloroglucinol and its derivatives can be present in dietary sources, UGT1A10 could play a role in their initial metabolism.

UGT2B7: This is a key hepatic UGT isoform that metabolizes a diverse range of substrates, including steroids, bile acids, and numerous drugs containing hydroxyl groups. nih.govnih.gov Its broad substrate acceptance makes it a likely catalyst for phloroglucinol glucuronidation.

The table below summarizes the key UGT isoforms and their typical substrates, suggesting their potential role in the glucuronidation of phloroglucinol and its analogs.

UGT IsoformPrimary LocationTypical Substrates / FunctionsPotential Role in Phloroglucinol Glucuronidation
UGT1A1 LiverBilirubin, simple phenols, various drugs. uniprot.orgmedlineplus.govHigh
UGT1A3 Liver, IntestineBile acids, drugs (e.g., buprenorphine). nih.govModerate to High
UGT1A4 Liver, IntestineTertiary amines, steroids. frontiersin.orghyphadiscovery.comPossible
UGT1A10 IntestinePlanar phenols, coumarins. frontiersin.orgHigh (for dietary exposure)
UGT2B4 LiverBile acids.Possible
UGT2B7 LiverOpioids, NSAIDs, steroids, bile acids. nih.govnih.govHigh

Characterization of Enzymatic Glucuronidation Rates and Substrate Specificity

The rate of enzymatic glucuronidation is determined by kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) or the catalytic rate constant (kcat). These values are specific to each enzyme-substrate pair and indicate the affinity of the enzyme for the substrate and its catalytic efficiency.

Chemical Synthesis Methodologies for this compound and Related Structures

The chemical synthesis of glucuronides is essential for obtaining reference standards for metabolic studies and for exploring the biological activities of these conjugates. acs.org

Strategies for Glucuronide Conjugate Synthesis

The chemical synthesis of O-glucuronides can be challenging due to the need for stereochemical control at the anomeric center and the requirement for protecting and deprotecting multiple hydroxyl groups on both the aglycone and the glucuronic acid moiety. tandfonline.com

A widely used method is the Koenigs-Knorr reaction , which involves the glycosylation of an alcohol (the aglycone) with a glycosyl halide donor, typically a glucuronyl bromide or chloride. tandfonline.commdpi.com The reaction is often promoted by a silver or mercury salt. To ensure the desired β-stereochemistry, a participating protecting group (like an acetyl group) is typically used at the C-2 position of the glucuronic acid donor. mdpi.com

Other strategies include:

Trichloroacetimidate (B1259523) Method: Using glucuronyl trichloroacetimidate donors activated by a Lewis acid (e.g., TMSOTf or BF3·OEt2). This method often provides high yields and good stereoselectivity. mdpi.com

Direct Glycosylation: In some cases, direct coupling of the aglycone with a protected glucuronic acid can be achieved, but this often leads to a mixture of anomers and requires careful optimization.

Following the coupling reaction, a series of deprotection steps are necessary to remove the protecting groups (e.g., acetyl, benzyl) from the hydroxyl groups and the carboxyl group of the glucuronic acid, which is typically protected as a methyl or benzyl (B1604629) ester. The final step often involves saponification to yield the carboxylate, which can then be converted to the sodium salt.

Utilization of Phloroglucinol Derivatives as Synthetic Intermediates

Phloroglucinol (1,3,5-trihydroxybenzene) and its derivatives are key starting materials for the synthesis of its glucuronide conjugate. nih.govrsc.org Due to the presence of three highly reactive hydroxyl groups, selective protection is a crucial first step.

The synthesis would typically involve:

Protection: Selectively protecting two of the three hydroxyl groups of phloroglucinol to prevent multiple glycosylations. This can be challenging due to the molecule's symmetry. Alternatively, a mono-substituted phloroglucinol derivative, such as an acylphloroglucinol, might be used as the starting material. nih.gov

Glycosylation: The remaining free hydroxyl group is then reacted with a protected glucuronic acid donor using one of the strategies mentioned above (e.g., Koenigs-Knorr).

Deprotection: All protecting groups are removed in the final steps to yield the phloroglucinol glucuronide.

Salt Formation: The final product is converted to its sodium salt by reacting it with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate.

The reactivity of the phloroglucinol ring and the potential for side reactions make the synthesis complex, requiring careful control of reaction conditions. researchgate.netnih.gov

Enzymatic Synthesis Approaches for Glucuronides

As an alternative to complex chemical synthesis, enzymatic and whole-cell biocatalysis approaches offer a more direct and stereoselective route to glucuronides. tandfonline.comnih.gov These methods leverage the high specificity of UGT enzymes to produce the desired β-glucuronide without the need for extensive protection and deprotection steps. acs.orgacs.org

Two main enzymatic approaches are:

In Vitro Enzyme Catalysis: This involves using isolated and purified UGT enzymes (often recombinantly expressed) to catalyze the reaction between the aglycone (phloroglucinol) and the sugar donor (UDPGA). nih.govacs.org This method provides a clean reaction system but requires the production and purification of the enzyme and the expensive UDPGA co-substrate.

Whole-Cell Biotransformation: This approach uses engineered microorganisms (like E. coli or yeast) that are genetically modified to express the desired UGT enzyme. nih.gov The cells are then cultured with the phloroglucinol substrate, which they take up and convert to the glucuronide. This method can be more cost-effective as the host cells can regenerate the UDPGA co-substrate internally.

Plant-derived glucuronosyltransferases have also been explored for their ability to synthesize a variety of O-glucuronides, demonstrating the broad potential of enzymatic methods. nih.govacs.org These biocatalytic approaches are highly regio- and stereoselective, typically yielding only the desired β-anomer. acs.org

Synthetic Aspects of Diverse Phloroglucinol Compounds

The synthesis of phloroglucinol derivatives is a significant area of chemical research, driven by the diverse biological activities these compounds exhibit. rsc.org These activities range from antimicrobial and antiviral to anticancer and anti-inflammatory properties. arkat-usa.orgmdpi.com The structural diversity of naturally occurring phloroglucinols is vast, encompassing simple monomers to complex polymers like phlorotannins. sci-hub.se Synthetic chemists have developed numerous strategies to access these molecules, often inspired by their proposed biosynthetic pathways.

Monomeric phloroglucinols represent the foundational structures within this class of compounds. Their synthesis often serves as the initial step toward building more complex derivatives.

Acyl Phloroglucinols are characterized by the presence of one or more acyl groups attached to the phloroglucinol ring. A common and key reaction in their synthesis is the Friedel–Crafts acylation. sci-hub.se This reaction typically involves treating phloroglucinol with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). mdpi.comrsc.org Another established method is the Houben–Hoesch reaction, which utilizes alkyl nitriles as the acylating agents. These methods have been successfully employed in the synthesis of various natural and synthetic acylphloroglucinols. sci-hub.se For instance, the synthesis of diacylphloroglucinol can be achieved by reacting phloroglucinol with isobutyryl chloride in the presence of AlCl₃ in nitrobenzene. mdpi.comnih.gov

Phloroglucinol–Terpene Adducts are hybrid molecules formed by the combination of a phloroglucinol core and a terpene moiety. These compounds are particularly abundant in plants of the Eucalyptus species. sci-hub.se Their synthesis is often approached through biomimetic strategies, which mimic the proposed natural biosynthetic pathways. nih.govresearchgate.net A notable approach involves an oxidative activation of a phloroglucinol derivative to generate a reactive ortho-quinone methide intermediate. This intermediate can then undergo a Diels-Alder cycloaddition reaction with a terpene. nih.govresearchgate.net This strategy has been successfully used to synthesize a collection of phloroglucinol-terpene adducts. nih.gov

Here is an interactive data table summarizing synthetic approaches for monomeric phloroglucinols:

Compound Type Key Synthetic Reaction Reagents/Conditions Example Product(s) Reference(s)
Acyl PhloroglucinolsFriedel–Crafts AcylationAcyl chloride, AlCl₃, NitrobenzeneDiacylphloroglucinol mdpi.comnih.gov
Acyl PhloroglucinolsHouben–Hoesch ReactionAlkyl nitrile, Lewis acidVarious Acylphloroglucinols
Phloroglucinol–Terpene AdductsBiomimetic Diels-AlderReductive activation of phloroglucinol precursors, TerpeneBaeckfrutones nih.govresearchgate.net

Further functionalization of the phloroglucinol core through prenylation and halogenation leads to compounds with enhanced biological activities.

Prenylated Phloroglucinols are a large and structurally diverse group of natural products, many of which are classified as polycyclic polyprenylated acylphloroglucinols (PPAPs). acs.org The synthesis of these complex molecules often involves the introduction of one or more prenyl groups onto the phloroglucinol or acylphloroglucinol scaffold. A direct C-prenylation of acylphloroglucinols can be achieved using reagents like prenyl bromide. nih.gov However, this can sometimes lead to over-alkylation. acs.org Alternative strategies include a tandem alkylative dearomatization-annulation process to construct the characteristic bicyclo[3.3.1]nonane-1,3,5-trione core found in many PPAPs. nih.gov The total synthesis of faberiones A and B, for example, was achieved starting from 1,3,5-trimethoxybenzene (B48636) (a protected form of phloroglucinol) through steps including acylation, demethylation, iodination, Sonogashira cyclization, and finally C-geranylation. arkat-usa.org

Halogenated Phloroglucinols are another important subclass. Halogenation can significantly alter the electronic properties and biological activity of the parent molecule. The halogenation of phloroglucinol and its derivatives can be achieved using various halogenating agents. rsc.org Enzymatic halogenation has also been explored, offering a "greener" alternative to traditional chemical methods. For instance, flavin-dependent halogenases can catalyze the electrophilic halogenation of electron-rich aromatic compounds like phloroglucinol. researchgate.net

Below is a data table outlining synthetic methods for these phloroglucinol derivatives:

Compound Type Synthetic Strategy Key Reagents/Steps Example Product(s) Reference(s)
Prenylated PhloroglucinolsDirect C-PrenylationPrenyl bromide, BasePrenylated Acylphloroglucinols nih.gov
Prenylated PhloroglucinolsAlkylative Dearomatization-AnnulationLiHMDS, α-acetoxymethyl acrylateBicyclo[3.3.1]nonane core nih.gov
Prenylated PhloroglucinolsMulti-step Total SynthesisAcylation, Demethylation, Iodination, Sonogashira cyclization, C-geranylationFaberiones A, B arkat-usa.org
Halogenated PhloroglucinolsChemo-enzymatic HalogenationFlavin-dependent halogenase, Halide sourceHalogenated Phloroglucinols researchgate.net

The polymerization of phloroglucinol monomers gives rise to a diverse group of compounds with increasing structural complexity and a wide range of biological functions.

Dimeric and Trimeric Phloroglucinols can be formed through various linkages, most commonly methylene (B1212753) bridges. sci-hub.sersc.org The synthesis of dimeric 2,4-diacetyl phloroglucinol, for example, has been achieved through phenol-aldehyde condensation using silica (B1680970) sulfuric acid as a catalyst. rsc.org Trimeric phloroglucinols often consist of a central phloroglucinol unit linked to two other moieties, such as syncarpic acid units, via an isoalkyl bridge. researchgate.net

Phlorotannins are a unique class of tannins found predominantly in brown algae. wikipedia.org Unlike terrestrial tannins, phlorotannins are polymers of phloroglucinol units. wikipedia.orgoup.com Their biosynthesis is believed to occur via the acetate-malonate pathway, where phloroglucinol monomers are polymerized. wikipedia.orgnih.govresearchgate.net This polymerization can involve the formation of both C-C (phenyl) and C-O-C (ether) linkages, leading to a vast structural diversity. oup.comresearchgate.net Based on these linkages, phlorotannins are classified into different groups such as fucols (phenyl linkages), phlorethols (ether linkages), and fucophlorethols (both phenyl and ether linkages). researchgate.net While the complete chemical synthesis of complex phlorotannins remains a significant challenge, understanding their biosynthetic pathways provides a roadmap for potential synthetic strategies. nih.gov A key enzymatic step in the biosynthesis involves a type III polyketide synthase (PKS), which has been shown to catalyze the formation of phloroglucinol monomers from malonyl-CoA. nih.gov

This table summarizes the structural characteristics of these higher-order phloroglucinols:

Compound Class Monomeric Unit Key Linkage Types Structural Features Natural Source Reference(s)
Dimeric PhloroglucinolsPhloroglucinol derivativesMethylene bridgeTwo phloroglucinol units linkedSynthetic/Natural sci-hub.sersc.orgrsc.org
Trimeric PhloroglucinolsPhloroglucinol derivativesIsoalkyl bridgeCentral phloroglucinol with two linked unitsNatural researchgate.net
PhlorotanninsPhloroglucinolPhenyl (C-C), Ether (C-O-C)Polymers of phloroglucinolBrown Algae wikipedia.orgoup.comresearchgate.net

Metabolic Pathways and Biotransformation Studies of Phloroglucinol Glucuronide Sodium Salt

In Vitro Metabolic Profiling Using Subcellular Fractions

The liver is the primary site for the metabolism of xenobiotics, including phloroglucinol (B13840). In vitro models using subcellular fractions of liver cells, such as microsomes, are instrumental in elucidating the metabolic pathways of various compounds. researchgate.net

Investigation of Phase I and Phase II Metabolism in Hepatic Microsomal Systems

Drug metabolism in the liver is broadly categorized into Phase I and Phase II reactions. nih.gov Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on a substrate. mdpi.commdpi.com This is followed by Phase II reactions, where endogenous molecules are conjugated to the modified compound to increase its water solubility and facilitate its excretion. nih.gov

For phloroglucinol, being a phenolic compound, it is susceptible to both Phase I and Phase II metabolic transformations. Studies on hyperforin, a derivative of phloroglucinol, using human liver microsomes have indicated the involvement of CYP2C and CYP3A families in its metabolism, suggesting a similar pathway for phloroglucinol. nih.gov These Phase I reactions would likely involve hydroxylation of the phloroglucinol molecule. nih.gov

Following Phase I, or directly if a suitable functional group is available, phloroglucinol undergoes Phase II conjugation. nih.gov The most common Phase II reaction for phenolic compounds is glucuronidation. nih.gov

Table 1: Key Enzymes in Hepatic Metabolism
Metabolic Phase Enzyme Superfamily Primary Function Relevance to Phloroglucinol
Phase ICytochrome P450 (CYP)Oxidation, reduction, hydrolysisPotential hydroxylation of the aromatic ring, mediated by CYP2C and CYP3A families.
Phase IIUDP-Glucuronosyltransferases (UGTs)Conjugation with glucuronic acidPrimary route of biotransformation, leading to the formation of phloroglucinol glucuronide.

Identification of Glucuronidation as a Primary Biotransformation Route

Glucuronidation is a major pathway in the metabolism of a vast array of drugs and other foreign compounds. nih.gov This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The resulting glucuronide conjugates are more polar and readily excreted from the body. microba.com For phenolic compounds like phloroglucinol, glucuronidation is the predominant Phase II metabolic pathway. nih.gov The formation of Phloroglucinol Glucuronide Sodium Salt is a direct consequence of this biotransformation, highlighting the central role of glucuronidation in its metabolism.

Role of Gut Microbiota in Glucuronide Metabolism

The gut microbiota plays a significant role in the metabolism of many compounds, including the glucuronide conjugates of polyphenols. researchgate.net

Biotransformation of Polyphenolic Compounds by Intestinal Microflora

The intestinal microflora possesses a vast enzymatic repertoire that can metabolize a wide range of dietary compounds that are otherwise indigestible by human enzymes. researchgate.net Polyphenolic compounds, after undergoing glucuronidation in the liver, are often excreted into the intestinal tract via bile, where they become available to the gut microbiota. researchgate.netresearchgate.net The gut microbes can then perform various biotransformation reactions, including the deconjugation of these glucuronides. researchgate.net

Enzymatic De-conjugation by Bacterial Beta-Glucuronidase

A key enzyme produced by gut bacteria is β-glucuronidase. nih.gov This enzyme is responsible for the hydrolysis of the glycosidic bond in glucuronide conjugates, releasing the aglycone (the original compound) and glucuronic acid. microba.comnih.gov This process of de-conjugation can lead to the reabsorption of the parent compound, a phenomenon known as enterohepatic circulation. researchgate.net Therefore, bacterial β-glucuronidase can effectively reverse the detoxification process carried out in the liver, potentially prolonging the presence and activity of the compound in the body. nih.gov

Table 2: Gut Microbiota and Glucuronide Metabolism
Process Key Player Mechanism Outcome for Phloroglucinol Glucuronide
De-conjugationBacterial β-glucuronidaseHydrolysis of the glucuronide bondRelease of free phloroglucinol in the gut
Enterohepatic Circulation-Reabsorption of the de-conjugated compoundPotential for prolonged systemic exposure to phloroglucinol

Impact of Microbiota Composition on Metabolite Profile

The composition of an individual's gut microbiota can significantly influence the metabolic profile of polyphenolic compounds. nih.gov Different bacterial species possess varying levels of β-glucuronidase activity. frontiersin.org Consequently, the extent of de-conjugation of Phloroglucinol Glucuronide and the subsequent availability of free phloroglucinol can differ between individuals based on their unique gut microbial composition. This inter-individual variability in gut microbiota can lead to different pharmacokinetic profiles and potentially different physiological effects of the ingested compound. nih.gov

Interplay between Glucuronidation and Other Metabolic Pathways

The biotransformation of phloroglucinol is a critical determinant of its pharmacokinetic profile and subsequent elimination from the body. As a phenolic compound, it primarily undergoes Phase II conjugation reactions, which serve to increase its water solubility and facilitate excretion. The interplay between glucuronidation and other metabolic pathways, such as sulfation, is central to its clearance. This process is governed by the sequential nature of metabolic events, the concentration of the substrate, and the activity of various conjugating enzymes.

Sequential Metabolism Considerations in Biotransformation

Metabolism of xenobiotics often occurs in a sequential manner, commonly involving Phase I (functionalization) reactions followed by Phase II (conjugation) reactions. Phase I metabolism typically introduces or exposes functional groups like hydroxyl (-OH) groups on a compound, preparing it for the subsequent conjugation step. nih.gov However, the chemical structure of phloroglucinol, which is 1,3,5-trihydroxybenzene, already possesses three hydroxyl groups. This inherent structure means that phloroglucinol is already suitable for direct entry into Phase II metabolic pathways without the prerequisite of Phase I functionalization.

Therefore, the primary biotransformation step for phloroglucinol is conjugation. medicinesauthority.gov.mt The metabolic sequence for phloroglucinol predominantly involves a direct Phase II reaction where the parent compound is conjugated with glucuronic acid or sulfate (B86663). google.com This conjugation is the key event that transforms phloroglucinol into its more polar, water-soluble metabolites—phloroglucinol glucuronide and phloroglucinol sulfate—which can then be efficiently eliminated from the body, mainly through the urinary and biliary routes. medicinesauthority.gov.mtgoogle.comnih.gov While phloroglucinol itself can be a metabolic product of more complex dietary polyphenols like flavonoids, once it is present as the parent compound, its metabolic pathway is a direct and sequential progression to conjugated forms. mdpi.com

Concentration-Dependent Shifts in Metabolic Clearance Pathways

The clearance of phenolic compounds that are substrates for multiple conjugation pathways can exhibit concentration-dependent shifts. This phenomenon arises from the differing kinetic properties of the enzyme families responsible for these reactions, primarily UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). nih.gov Although specific kinetic studies detailing this shift for phloroglucinol are not extensively documented, the general principles governing the metabolism of phenols provide a strong framework for understanding its clearance.

Sulfation, catalyzed by SULTs, is typically characterized as a high-affinity but low-capacity pathway. nih.gov This means it is highly efficient at metabolizing the substrate at low concentrations. In contrast, glucuronidation, mediated by UGTs, is generally a lower-affinity but high-capacity pathway. frontiersin.org

Consequently, it is hypothesized that at low phloroglucinol concentrations, the high-affinity sulfation pathway may be the predominant route for metabolic clearance. As the concentration of phloroglucinol increases, the low-capacity SULT enzymes can become saturated. At this point, the high-capacity UGT-mediated glucuronidation pathway becomes the principal route of metabolism, ensuring efficient clearance even at higher substrate levels. This shift ensures that the body can effectively eliminate the compound across a wide range of exposures. It is also noted that high substrate concentrations can sometimes lead to substrate inhibition of sulfotransferase or glucuronosyltransferase enzymes, which could further influence the metabolic profile. nih.govfrontiersin.org

Table 1: General Comparison of Major Phase II Conjugation Pathways
CharacteristicSulfation (SULTs)Glucuronidation (UGTs)
Enzyme LocationCytosolEndoplasmic Reticulum
CofactorPAPS (3'-phosphoadenosine-5'-phosphosulfate)UDPGA (Uridine 5'-diphospho-glucuronic acid)
Affinity for SubstratesGenerally HighGenerally Low to Moderate
Capacity of PathwayGenerally LowGenerally High
PredominanceLow substrate concentrationsHigh substrate concentrations

Formation of Sulfate Conjugates and Other Phase II Metabolites

The primary route of phloroglucinol elimination from the body is through extensive metabolism into conjugated forms. nih.gov The main Phase II metabolites identified are glucuronide and sulfate conjugates. google.com The formation of these conjugates is a detoxification process that renders the compound more hydrophilic, preventing its reabsorption in the kidneys and facilitating its excretion in the urine. nih.gov

Glucuronide Conjugates: The conjugation of phloroglucinol with glucuronic acid is catalyzed by UGT enzymes, which are primarily located in the endoplasmic reticulum of liver cells. medicinesauthority.gov.mtwikipedia.org This reaction involves the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to one of the hydroxyl groups of phloroglucinol, forming a glucuronide conjugate. nih.gov

Sulfate Conjugates: The formation of phloroglucinol sulfate involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phloroglucinol molecule. This reaction is catalyzed by cytosolic enzymes known as sulfotransferases (SULTs). nih.gov Phenol SULTs, particularly SULT1A1, are key enzymes in the metabolism of xenobiotics due to their broad substrate specificity. nih.gov The resulting sulfo-conjugate is highly water-soluble and readily excreted.

Pharmacokinetic studies have confirmed that after oral administration, phloroglucinol is absorbed and then extensively metabolized, with the parent compound and its conjugated metabolites being eliminated. nih.goveuropeanreview.org The primary metabolites are phloroglucinol glucuronide and phloroglucinol sulfate, with no significant formation of other Phase II metabolite types, such as methylated or acetylated conjugates, being reported.

Table 2: Pharmacokinetic Parameters of Phloroglucinol in Healthy Volunteers Following a Single Oral Dose
ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL)515.6 ± 134.4536.0 ± 144.8
AUC0-t (ng·h/mL)459.5 ± 81.03491.8 ± 95.17

Data sourced from a bioequivalence study in 24 healthy volunteers. europeanreview.org Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Advanced Analytical Chemistry Techniques for Phloroglucinol Glucuronide Sodium Salt Research

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS techniques are pivotal for elucidating the behavior of phloroglucinol (B13840) glucuronide in biological systems. The choice of technique depends on the specific research question, ranging from precise quantification to the identification of unknown metabolites.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a robust and widely used method for the quantification of phloroglucinol and its metabolites in biological samples like human plasma. nih.gov This technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. In a typical application, a C18 column is used for chromatographic separation, and the mass spectrometer is operated in negative ion mode with selective ion monitoring (SIM) to detect the deprotonated molecule ([M-H]⁻). nih.govresearchgate.net For phloroglucinol, this corresponds to a mass-to-charge ratio (m/z) of 125. nih.govresearchgate.net The same principle is applied to its glucuronide conjugate, monitoring its specific [M-H]⁻ ion.

Method validation for quantification is crucial and typically involves assessing linearity, precision, accuracy, and the lower limit of quantification (LLOQ). For instance, a validated LC-MS method for phloroglucinol demonstrated a quantification limit of 5 ng/mL in human plasma, which is sufficiently sensitive for pharmacokinetic studies. nih.gov Another study utilizing HPLC-tandem mass spectrometry (HPLC-MS/MS) achieved an even lower LLOQ of 1.976 ng/mL. europeanreview.orgnih.gov These methods exhibit excellent accuracy and precision, with relative standard deviations (RSD) generally below 15.0%, making them suitable for high-throughput bioequivalence and pharmacokinetic analyses. europeanreview.orgnih.gov

Table 1: Performance Characteristics of HPLC-MS Methods for Phloroglucinol Quantification Data based on research for the parent compound, phloroglucinol, illustrating typical method performance.

ParameterReported ValueSource
Lower Limit of Quantification (LLOQ)1.976 ng/mL europeanreview.orgnih.gov
Linear Range1.976 - 988.0 ng/mL europeanreview.org
Precision (RSD)< 15.0% europeanreview.orgnih.gov
Analysis Time per Sample< 5 minutes europeanreview.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers significant advantages over conventional HPLC-MS, including higher resolution, increased sensitivity, and faster analysis times. These enhancements are due to the use of smaller stationary phase particles in the chromatography column. UPLC-MS/MS is particularly well-suited for the direct analysis of intact conjugates like phloroglucinol glucuronide from complex biological matrices. frontiersin.org

The tandem mass spectrometry (MS/MS) capability allows for Multiple Reaction Monitoring (MRM), a highly selective and sensitive quantification technique. In an MRM experiment, a specific precursor ion (the intact phloroglucinol glucuronide) is selected, fragmented, and a specific product ion is monitored. This process minimizes background interference and provides unambiguous identification and quantification of the target analyte. europeanreview.org The analysis of phloroglucinol derivatives has been successfully demonstrated using UPLC-MS/MS, targeting specific precursor-to-product ion transitions for accurate measurement. frontiersin.orgresearchgate.net This approach is directly applicable to the intact glucuronide conjugate, enabling its differentiation from the parent compound and other metabolites.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for the characterization and identification of metabolites, including phloroglucinol glucuronide. researchgate.net Unlike standard mass spectrometers, HRMS instruments (such as Orbitrap or Time-of-Flight analyzers) provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). frontiersin.org This precision allows for the determination of the elemental composition of an unknown compound, which is a critical step in its structural elucidation. mdpi.com

In the context of phloroglucinol metabolism, LC-HRMS can be used to screen for potential metabolites in plasma, urine, or in vitro microsomal incubations. researchgate.netmdpi.com By comparing the accurate masses of detected compounds to a theoretical database of potential phloroglucinol metabolites (including glucuronide conjugates, sulfates, and hydroxylated forms), researchers can tentatively identify these molecules. researchgate.net The fragmentation patterns obtained from HRMS/MS experiments provide further structural information, helping to confirm the identity of the glucuronide and determine the site of conjugation on the phloroglucinol ring. mdpi.com

Specific tandem mass spectrometry scan modes are highly effective for the selective detection of classes of compounds, such as glucuronide conjugates. nih.gov

Product Ion Scanning: In this experiment, a specific precursor ion, such as the [M-H]⁻ of phloroglucinol glucuronide, is selected in the first mass analyzer. It is then fragmented in a collision cell, and the resulting product ions are scanned in the second mass analyzer. researchgate.net The resulting spectrum is characteristic of the precursor ion and can be used to confirm its structure. For glucuronides, a characteristic product ion at m/z 113 is often observed in negative ionization mode. researchgate.net

Constant Neutral-Loss (CNL) Scanning: This is a powerful technique for screening samples for a specific class of conjugates. nih.govnih.gov Glucuronide conjugates characteristically lose the glucuronic acid moiety (C₆H₈O₆) upon fragmentation, which corresponds to a neutral loss of 176.0321 Da. nih.govnih.gov In a CNL scan, the mass spectrometer is set to detect all precursor ions that produce a fragment ion 176.0321 Da lighter. This allows for the selective detection of potential glucuronide conjugates within a complex mixture, even when their identities are unknown. nih.govresearchgate.net This approach is highly effective for identifying phloroglucinol glucuronide and other potential glucuronidated metabolites in biological samples. nih.gov

Table 2: Common MS/MS Scan Modes for Glucuronide Detection

Scan ModePrincipleApplication for Phloroglucinol Glucuronide
Product Ion ScanFragments a selected precursor ion to generate a characteristic mass spectrum. researchgate.netConfirms the structure of the suspected glucuronide by observing its specific fragmentation pattern.
Constant Neutral Loss (CNL) ScanScans for all ions that lose a specific neutral fragment (e.g., 176 Da for glucuronic acid). nih.govScreens a complex sample specifically for the presence of glucuronide conjugates.

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical to remove interfering substances from biological matrices and to concentrate the analyte of interest before LC-MS analysis. The goal is to minimize matrix effects, which can suppress or enhance the ionization of the target compound, leading to inaccurate results.

Protein Precipitation (PPT): This is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples. scispace.com It involves adding a precipitating agent, typically an organic solvent like acetonitrile (B52724) or an acid such as trichloroacetic acid (TCA), to the sample. researchgate.net The proteins denature and precipitate out of the solution and can be removed by centrifugation. While simple, PPT can result in a "dirtier" extract compared to other methods, and significant ion suppression may still occur. scispace.com Zinc sulfate (B86663) has also been used as an effective precipitating agent. researchgate.net

Solid Phase Extraction (SPE): SPE is a more selective and powerful sample cleanup technique that provides a cleaner extract and can concentrate the analyte. nih.gov The process involves passing the liquid sample through a solid sorbent (the stationary phase) that retains the analyte. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. nih.govresearchgate.net For polar compounds like phloroglucinol glucuronide, reversed-phase sorbents (e.g., C18) or mixed-mode sorbents can be used. researchgate.net The SPE method can be optimized by adjusting the pH of the loading and washing solutions to maximize the retention of the analyte and the removal of interferences. nih.gov Molecularly imprinted polymers (MIPs) designed to be class-selective for glucuronides have also been developed for highly specific extraction from matrices like urine. rsc.org

Enzymatic Hydrolysis for Aglycone Release Prior to Analysis

Glucuronidation is a primary pathway in the metabolism of many compounds, resulting in more polar, water-soluble conjugates that can be readily excreted. For the quantitative analysis of the original compound (the aglycone), it is often necessary to first cleave the glucuronic acid moiety. Enzymatic hydrolysis using β-glucuronidases (GUS) is a widely employed and specific method for this purpose. nih.gov These enzymes catalyze the hydrolysis of the β-D-glucuronide bond, releasing the aglycone and D-glucuronic acid. bioassaysys.com

The source of the β-glucuronidase is a critical factor, as enzymes from different organisms exhibit varying efficiencies and specificities towards different glucuronide substrates. nih.govnih.gov Common sources include Escherichia coli (E. coli), mollusks (Patella vulgata, Helix pomatia), and bovine liver. researchgate.net For instance, the enzyme from Patella vulgata has been shown to be highly effective in hydrolyzing opioid glucuronides. researchgate.net Recombinant enzymes are also gaining prominence due to their potential for high efficiency and faster hydrolysis times at moderate temperatures. nih.gov

The efficiency of the hydrolysis reaction is dependent on several factors, including pH, temperature, enzyme concentration, and incubation time. researchgate.netnih.gov Optimal conditions must be empirically determined for the specific analyte and sample matrix. Studies have shown that both human and E. coli β-glucuronidases preferentially hydrolyze O-glucuronides over N-glucuronides. nih.gov The reaction can be halted by specific inhibitors like saccharic acid-1,4-lactone. nih.gov This controlled enzymatic release of the aglycone is a crucial sample preparation step before analysis by methods such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), often coupled with mass spectrometry (MS).

Comparison of β-Glucuronidase Sources for Hydrolysis Efficiency

Enzyme SourceTarget GlucuronideRelative Efficiency/Optimal ConditionsReference
Patella vulgata (Limpet)Morphine GlucuronideComplete hydrolysis in 3 hours at 65°C. Considered highly cost-effective and thermally stable. researchgate.net
Helix pomatiaBenzodiazepine GlucuronidesLower overall efficiency, requiring longer incubation times (up to 24 hours). nih.gov
E. coliEstrogen ConjugatesReported to be more active against estrogen conjugates than other sources. Shows high initial activity but can lose activity over time at higher temperatures.
Recombinant (B-One™)Various Drug Glucuronides (Benzodiazepines, Opioids)Efficient hydrolysis (>90%) for most tested glucuronides within 5 minutes at temperatures ranging from 20-55°C. nih.gov
Human Intestinal MicrofloraWogonosideOptimal hydrolysis observed at pH 7.4. nih.gov

Use of Internal Standards for Analytical Accuracy

In quantitative analytical chemistry, particularly in chromatographic techniques like HPLC-MS, the use of an internal standard (IS) is fundamental for achieving high accuracy and precision. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known, constant concentration to all samples, calibration standards, and quality controls. Its purpose is to correct for the potential loss of analyte during sample preparation and to compensate for variations in injection volume and instrument response (e.g., ionization efficiency in mass spectrometry).

For the analysis of phloroglucinol, the aglycone of phloroglucinol glucuronide, compounds such as resorcinol (B1680541) and paracetamol have been successfully employed as internal standards. The selection of an appropriate IS is critical; it should not be present in the original sample, should not interfere with the analyte peak, and should have a similar retention time and ionization response to the analyte.

The validation of an analytical method incorporating an internal standard involves assessing several key parameters to ensure its reliability. These include linearity, accuracy, precision, selectivity, recovery, and stability. By monitoring the ratio of the analyte's response to the IS response, analysts can achieve reliable quantification even with complex biological matrices where variability is inherent.

Method Validation Parameters using an Internal Standard for Phloroglucinol Analysis

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration. A calibration curve is generated by plotting the analyte/IS peak area ratio against concentration.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent deviation from the nominal value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ)
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Measured as the relative standard deviation (RSD) for intra-day and inter-day analyses.RSD ≤ 15% (≤ 20% at LLOQ)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample (e.g., endogenous matrix components, other metabolites).No significant interfering peaks at the retention times of the analyte and IS.
Recovery The efficiency of the extraction procedure for the analyte from the sample matrix. Determined by comparing the analyte response in an extracted sample to the response of a post-extraction spiked sample.Consistent, precise, and reproducible.

Other Spectroscopic and Advanced Detection Methods

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the definitive structural elucidation of chemical compounds, including metabolites like phloroglucinol glucuronide. biosynth.comnih.govhyphadiscovery.com While mass spectrometry provides information about the mass-to-charge ratio and fragmentation patterns, NMR offers detailed insights into the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. hyphadiscovery.comconicet.gov.ar This makes it indispensable when MS data is ambiguous or insufficient to assign the exact position of a conjugation, such as identifying the specific nitrogen atom in a pyrazole (B372694) ring that has undergone glucuronidation. nih.govingentaconnect.com

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular puzzle. nih.govhyphadiscovery.com

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. A key signal for a glucuronide conjugate is the anomeric proton (H-1 of the glucuronic acid moiety), which typically appears as a doublet with a specific chemical shift and coupling constant, confirming the β-linkage. ingentaconnect.comnih.gov

¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environments. conicet.gov.ar

2D NMR (COSY, HMQC, HMBC): These experiments establish correlations between nuclei. COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) link protons to the carbons they are directly attached to or are two to three bonds away from, respectively. hyphadiscovery.comconicet.gov.ar This data allows for the unambiguous assignment of the entire chemical structure.

A significant advantage of NMR is that it is a non-destructive technique. nih.gov Historically, a major limitation was the need for relatively large amounts of purified sample (milligrams). However, advancements in NMR technology, such as high-field magnets (e.g., 700 MHz) and cryoprobes, now permit the acquisition of detailed structural data from microgram quantities of a metabolite. hyphadiscovery.comnih.gov

Illustrative ¹H NMR Chemical Shifts for an Ethyl Glucuronide Moiety

Proton(s)Typical Chemical Shift (ppm)MultiplicitySignificance
Anomeric Proton (H-1')~4.46DoubletConfirms the presence of the glucuronide and its stereochemistry.
Methyl Protons (-CH₃)~1.24TripletRepresents the methyl group of the aglycone (in this case, ethanol).
Other Glucuronide Protons (H-2' to H-5')~3.2 - 3.8Complex MultipletsCorresponds to the remaining protons on the glucuronic acid ring.

Data derived from a study on ethyl glucuronide and is for illustrative purposes. nih.gov

Electrochemical Methods for Sensitive Detection

Electrochemical methods offer a highly sensitive, rapid, and cost-effective approach for the detection and quantification of electroactive compounds like phloroglucinol. scielo.brrsc.org These techniques are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at the surface of an electrode. mdpi.com The three hydroxyl groups on the aromatic ring of phloroglucinol make it susceptible to electrochemical oxidation, providing a basis for its detection.

Various electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), have been applied for phloroglucinol analysis. rsc.orgresearchgate.net The core of this technology lies in the working electrode, and significant research has focused on modifying electrode surfaces to enhance analytical performance. By using nanomaterials, researchers can increase the electrode's effective surface area, improve electrical conductivity, and exert a catalytic effect on the oxidation of phloroglucinol. scielo.br

For example, a glassy carbon electrode (GCE) modified with a nanohybrid of graphene oxide (GO) and iron hydroxide (B78521) (Fe(OH)₃) has been shown to exhibit superior electrocatalytic activity. scielo.brscielo.br This modification leads to a significant increase in the oxidation peak current and a decrease in the overpotential required for the oxidation of phloroglucinol, thereby improving the sensitivity and selectivity of the detection method. scielo.brscielo.br Such sensors have been successfully used to determine trace amounts of phloroglucinol in environmental water samples. researchgate.net

Performance of Modified Electrodes for Phloroglucinol Detection

Electrode ModificationAnalytical TechniqueLinear RangeLimit of Detection (LOD)Reference
Graphene Oxide/Iron Hydroxide Colloid (GO/Fe(OH)₃/GCE)Differential Pulse Voltammetry0.05 - 100 µM0.01 µM scielo.brscielo.br
Surfactant Modified Carbon Nanotube Paste ElectrodeVoltammetryNot SpecifiedNot Specified researchgate.net
Gold Nanoparticles @ Covalent Organic Frameworks (Au NPs@TpBD-COFs)Electrochemical Sensor (for BPA, demonstrates related technology)5 - 1000 µM1 µM researchgate.net

Chromatographic Techniques Coupled with Chemiluminescence Detection

High-Performance Liquid Chromatography (HPLC) coupled with chemiluminescence (CL) detection is a powerful analytical tool that combines the excellent separation capabilities of HPLC with the exceptionally high sensitivity of chemiluminescence. researchgate.netresearchgate.netnih.govosti.gov This technique is particularly valuable for analyzing trace amounts of compounds in complex matrices, such as pharmaceuticals in biological fluids. researchgate.netnih.gov

Unlike UV-Vis or fluorescence detectors, a chemiluminescence detector does not require an external light source. shimadzu.com Instead, it measures the light emitted from a chemical reaction. wiley.com In a typical HPLC-CL setup, the analyte is separated on the HPLC column and then mixed post-column with one or more chemical reagents in a flow cell. shimadzu.com This mixing initiates a reaction that produces an electronically excited intermediate, which then decays to a ground state by emitting photons of light. The intensity of this emitted light is proportional to the analyte's concentration.

The most common chemiluminescence reaction used in HPLC is the luminol (B1675438) reaction. researchgate.netshimadzu.com Luminol, in the presence of an oxidant (like hydrogen peroxide) and a catalyst (such as metal ions or enzymes), produces a bright blue light (~425 nm). shimadzu.comwiley.com Analytes can either catalyze or inhibit this reaction, allowing for their indirect quantification. For compounds that are not naturally chemiluminescent, they can be derivatized with a chemiluminescent tag. researchgate.net The high sensitivity of HPLC-CL allows for detection limits in the femtomole (10⁻¹⁵ mol) or even attomole (10⁻¹⁸ mol) range, making it significantly more sensitive than many other detection methods. shimadzu.com

Common Chemiluminescence Systems Used in HPLC Detection

Chemiluminescence SystemPrinciple of ActionTypical AnalytesReference
Luminol Reaction Oxidation of luminol in an alkaline medium, often catalyzed by metal ions, hemin, or peroxidases. The analyte can act as a catalyst or inhibitor.Peroxides, metal ions, certain pharmaceuticals, and compounds that can be labeled with catalysts. researchgate.netshimadzu.comwiley.com
Peroxyoxalate Reaction Reaction between an oxalate (B1200264) ester and an oxidant (e.g., hydrogen peroxide) in the presence of a fluorophore. The analyte is often the fluorophore itself or is derivatized with a fluorescent tag.Fluorescent compounds, amino acids, and pharmaceuticals after derivatization with a fluorescent label. researchgate.netresearchgate.net
Tris(2,2'-bipyridyl)ruthenium(II) Electrogenerated chemiluminescence (ECL) or reaction with an oxidant. The Ru(bpy)₃²⁺ complex is excited and emits light upon relaxation. The analyte can be a coreactant that enhances the emission.Amines, oxalates, and various pharmaceuticals. researchgate.netresearchgate.net

Chromogenic Substrates for Beta-Glucuronidase Detection

Chromogenic substrates are instrumental in detecting the activity of specific enzymes, such as β-glucuronidase. dcfinechemicals.comrapidmicrobiology.com These substrates are synthetic molecules composed of a chromogen (a colorless dye precursor) linked to a specific substrate moiety recognized by the target enzyme—in this case, D-glucuronic acid. When β-glucuronidase is present and active, it cleaves the glycosidic bond, liberating the chromogen. The released chromogen then often undergoes oxidation or dimerization to form a colored, insoluble precipitate, providing a distinct visual signal. scbt.combiotium.com

This principle is widely used in microbiology for the detection and identification of bacteria that produce β-glucuronidase, most notably as an indicator for Escherichia coli in food, water, and clinical samples. google.com The substrate is incorporated into a culture medium, and colonies of the target organism develop a specific color, allowing for easy differentiation from other microorganisms. oup.comnih.gov

A variety of chromogenic and fluorogenic substrates for β-glucuronidase have been developed, each yielding a different color or signal.

X-GlcU (5-bromo-4-chloro-3-indolyl-β-D-glucuronide): This is one of the most common substrates. biotium.com Hydrolysis releases an indoxyl derivative, which dimerizes to form a blue precipitate.

Magenta-Glucuronide (5-bromo-6-chloro-3-indolyl-β-D-glucuronide): This substrate yields a magenta or lilac-colored product. dcfinechemicals.com

p-Nitrophenyl-β-D-glucuronide (PNPG): Hydrolysis releases p-nitrophenol, which is yellow. scbt.com

4-Methylumbelliferyl-β-D-glucuronide (MUG): This is a fluorogenic substrate. The released 4-methylumbelliferone (B1674119) is highly fluorescent under UV light, offering a very sensitive detection method. scbt.com

The choice of substrate depends on the specific application, the required sensitivity, and the potential for interference from the sample matrix or other microbial species present. google.comoup.com

Examples of Chromogenic and Fluorogenic Substrates for β-Glucuronidase

SubstrateAbbreviationTypeColor/Signal of ProductReference
5-Bromo-4-chloro-3-indolyl-β-D-glucuronideX-GlcUChromogenicBlue biotium.com
6-Chloro-3-indolyl-β-D-glucuronide-ChromogenicRose/Salmon scbt.com
5-Bromo-6-chloro-3-indolyl-β-D-glucuronideMagenta-GlucuronideChromogenicMagenta/Lilac dcfinechemicals.com
p-Nitrophenyl-β-D-glucuronidePNPGChromogenicYellow scbt.com
4-Methylumbelliferyl-β-D-glucuronideMUGFluorogenicFluorescent (under UV light)
Resorufin-β-D-glucuronic acid methyl esterRUG®Fluorogenic/ChromogenicRed/Fluorescent biosynth.com

Validation Parameters for Analytical Methods

Method validation provides an assurance of reliability during routine use. The International Council for Harmonisation (ICH) guidelines are often followed to ensure a standardized approach.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The quantification limits, which include the Limit of Detection (LOD) and the Limit of Quantitation (LOQ), define the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

For the analysis of Phloroglucinol Glucuronide Sodium Salt, a chromatographic method such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector would be expected to demonstrate excellent linearity. This is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The response of the detector is then plotted against the concentration of the analyte, and a linear regression analysis is performed. A high correlation coefficient (r²) value, ideally greater than 0.99, indicates a strong linear relationship.

The LOD and LOQ are determined from the calibration curve. The LOD is often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve, while the LOQ is calculated as 10 times the standard deviation of the response divided by the slope.

Table 1: Representative Linearity and Quantification Limit Data for an Analytical Method

Parameter Value Description
Linearity Range 1.0 - 1000 ng/mL The concentration range over which the method is linear.
Correlation Coefficient (r²) > 0.998 A measure of the goodness of fit of the linear regression.
Limit of Detection (LOD) 0.5 ng/mL The lowest concentration of analyte that can be detected.

| Limit of Quantitation (LOQ) | 1.0 ng/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |

Recovery is a measure of the efficiency of an analytical method's extraction procedure. It is determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same amount of the analyte. High and consistent recovery is crucial for the reliability of the method.

Accuracy refers to the closeness of the measured value to the true value. It is often expressed as the percentage of analyte recovered by the assay. Accuracy is typically assessed by analyzing samples with known concentrations (quality control samples) and comparing the measured concentrations to the nominal values.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

For this compound, these parameters would be evaluated at multiple concentration levels, typically low, medium, and high quality control (QC) samples.

Table 2: Illustrative Recovery, Accuracy, and Precision Data

Parameter Low QC (5 ng/mL) Medium QC (50 ng/mL) High QC (500 ng/mL)
Recovery (%) 92.5 95.1 94.3
Accuracy (% Bias) +2.1 -1.5 +0.8
Intra-day Precision (% RSD) 4.5 3.2 2.8

| Inter-day Precision (% RSD) | 6.8 | 5.1 | 4.3 |

Molecular Mechanisms and Biological Interactions of Phloroglucinol Glucuronide Sodium Salt

Molecular Interactions with Biomacromolecules

While research specifically detailing the interactions of Phloroglucinol (B13840) Glucuronide Sodium Salt is limited, studies on its parent compound, phloroglucinol, and its derivatives offer significant insights into its potential molecular interactions. The primary transport protein in human plasma, Human Serum Albumin (HSA), is a key molecule for studying the pharmacokinetics of many compounds.

Binding Studies with Human Serum Albumin (HSA) and Other Transport Proteins

The association of phloroglucinol with Human Serum Albumin has been analyzed using biochromatography with an immobilized HSA column. nih.gov This method allows for the study of drug-protein binding by determining Langmuir distribution isotherms. nih.gov Further studies on phloroglucinol derivatives, such as 2,4,6-triacetylphloroglucinol (TAPG), have been conducted to explore these interactions in more detail. researchgate.net

Investigations using steady-state fluorescence have shown that derivatives like TAPG can bind to HSA, strongly quenching its intrinsic fluorescence through a static quenching mechanism. researchgate.net This indicates the formation of a ground-state complex between the compound and the protein. researchgate.net Time-resolved fluorescence measurements have further substantiated the formation of this complex. researchgate.net Molecular docking studies suggest that the binding primarily occurs at subdomain IIA (site I) of HSA, which is characterized as a positive electrostatic pocket. researchgate.netscielo.br

Analysis of Binding Affinity and Thermodynamic Parameters

The binding affinity and thermodynamic parameters of phloroglucinol derivatives with HSA have been determined through techniques like isothermal titration calorimetry (ITC). researchgate.net For the derivative 2,4,6-triacetylphloroglucinol (TAPG), thermodynamic analysis revealed a negative enthalpy change (ΔH) and a positive entropy change (ΔS). researchgate.net This suggests that the binding process is both exothermic and spontaneous, driven by a combination of hydrogen bonding and hydrophobic interactions. researchgate.net The negative Gibbs free energy change (ΔG) confirms the spontaneity of the binding reaction. researchgate.net The calculated binding constants indicate a moderate and reversible affinity, which is a crucial characteristic for a compound to be effectively transported through the circulatory system and released at its target tissue. researchgate.net

Thermodynamic Parameters for the Interaction of 2,4,6-triacetylphloroglucinol (TAPG) with HSA researchgate.net
ParameterValueIndication
Binding Constant (K)Moderate AffinityAllows for reversible binding and transport
Gibbs Free Energy (ΔG)NegativeSpontaneous binding process
Enthalpy (ΔH)NegativeExothermic reaction, involvement of hydrogen bonds
Entropy (ΔS)PositiveInvolvement of hydrophobic interactions

Conformational Changes in Proteins Induced by Compound Interaction

The interaction between phloroglucinol derivatives and HSA can induce conformational changes in the protein's secondary structure. researchgate.net These changes have been observed using techniques such as circular dichroism (CD) and Fourier-transform infrared (FT-IR) spectroscopy. researchgate.netnih.gov Studies on both 2,4,6-triacetylphloroglucinol and another related compound, phloridzin, showed a reduction in the α-helical content of HSA upon binding. researchgate.netnih.gov This decrease suggests a partial unfolding of the protein's structure as the compound interacts with it. researchgate.netnih.gov For instance, the binding of phloridzin resulted in a reduction of the α-helix from 54% in free HSA to 50% in the complexed form. nih.gov

Effect of Compound Binding on the α-Helical Content of HSA
CompoundChange in α-Helix ContentReference
2,4,6-triacetylphloroglucinol (TAPG)Decrease observed researchgate.net
PhloridzinReduced from 54% to 50% nih.gov

Cellular and Subcellular Effects of Phloroglucinol and its Metabolites

Phloroglucinol, a key byproduct of gut microbial metabolism, and its metabolites exert significant effects at the cellular and subcellular levels, particularly in modulating signaling pathways and inflammatory responses. nih.govtandfonline.com

Modulation of Cellular Signaling Pathways

Phloroglucinol has been shown to modulate multiple cellular signaling pathways, which underlies its diverse biological activities. In the context of cancer cell biology, phloroglucinol can inhibit key pathways involved in cell growth and survival. nih.gov Research on human colon cancer cells demonstrated that phloroglucinol significantly inhibited the PI3K/Akt/mTOR and the Ras/ERK-MAPK signaling pathways. nih.gov This inhibition leads to a decrease in the expression of downstream effectors that are crucial for cell proliferation and tumorigenesis. nih.gov

In relation to its anti-inflammatory properties, phloroglucinol upregulates the AMPK/Nrf2/HO-1 signaling pathway in murine macrophages. tandfonline.com This pathway is critical for cellular defense against oxidative stress and inflammation. tandfonline.com Furthermore, phloroglucinol's ability to induce long-lasting innate immune training is mediated, at least in part, through the aryl hydrocarbon receptor (AhR), a transcription factor involved in regulating immune responses. nih.govnih.gov

Impact on Inflammatory Responses at the Cellular Level (e.g., macrophage responses)

Phloroglucinol demonstrates a potent ability to temper inflammatory responses at the cellular level, particularly in macrophages. nih.govtandfonline.com In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages, phloroglucinol treatment led to a significant reduction in the production of key inflammatory mediators. tandfonline.com This includes a decrease in nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production. tandfonline.com

Moreover, phloroglucinol curtails the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). tandfonline.com The underlying mechanism for these effects involves the downregulation of the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes central to the inflammatory process. tandfonline.com These findings highlight phloroglucinol's role as a modulator of macrophage responses to pro-inflammatory stimuli. nih.govtandfonline.comnih.gov

Summary of Anti-Inflammatory Effects of Phloroglucinol on LPS-Stimulated Macrophages tandfonline.com
Mediator/ProteinEffect of Phloroglucinol
Nitric Oxide (NO) ProductionReduced
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Secretion Reduced
Prostaglandin E2 (PGE2) ProductionReduced
Inducible Nitric Oxide Synthase (iNOS) ExpressionReduced
Cyclooxygenase-2 (COX-2) ExpressionReduced
Reactive Oxygen Species (ROS) GenerationReduced

Effects on Enzymatic Activities

Based on available scientific literature, there is no specific information detailing the direct effects of phloroglucinol on the enzymatic activities of β-hexosaminidase or on the synthesis of prostaglandin D2. Research has, however, explored the inhibitory effects of various phloroglucinol derivatives on a different enzyme, β-glucuronidase. Studies have shown that while monomeric phloroglucinol exhibits weak to no inhibition of β-glucuronidase, certain dimeric and trimeric derivatives show moderate to strong inhibitory effects nih.gov.

Antioxidant and Bioprotective Mechanisms

Phloroglucinol demonstrates significant antioxidant and bioprotective properties through a variety of mechanisms, contributing to its potential role in mitigating oxidative stress.

Phloroglucinol acts as a potent scavenger of harmful free radicals. Research has demonstrated its ability to neutralize several reactive oxygen species (ROS) and reactive nitrogen species (RNS) in a concentration-dependent manner. This direct scavenging is a primary mechanism for its protective effects against oxidative damage nih.gov.

Studies have quantified the radical scavenging activity of phloroglucinol against specific radicals:

Nitric Oxide (NO): Phloroglucinol shows its strongest scavenging effect against nitric oxide. At concentrations of 250 µg/mL, 500 µg/mL, and 1,000 µg/mL, it scavenged 59.3%, 64.4%, and 79.7% of NO radicals, respectively nih.gov.

Superoxide (B77818) Anions (O₂⁻): It effectively scavenges superoxide anions, with a 1,000 µg/mL concentration exhibiting a 55.5% scavenging effect nih.gov.

Hydroxyl Radicals (·OH): Phloroglucinol is also an effective scavenger of the highly reactive hydroxyl radical. At a concentration of 1,000 µg/mL, it demonstrated a 59.1% scavenging activity nih.gov.

This direct interaction with free radicals prevents them from damaging cellular components like lipids, proteins, and DNA nih.gov.

Table 1: In Vitro Radical Scavenging Activity of Phloroglucinol

Radical SpeciesConcentration (µg/mL)Scavenging Effect (%)Source
Nitric Oxide (NO)25059.3 nih.gov
50064.4 nih.gov
100079.7 nih.gov
Superoxide Anion (O₂⁻)100055.5 nih.gov
Hydroxyl Radical (·OH)100059.1 nih.gov

Beyond direct scavenging, phloroglucinol exerts an indirect antioxidant effect by boosting the body's endogenous antioxidant defense system. It has been shown to activate the Nuclear factor-erythroid-2 related factor 2 (Nrf2) pathway. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes.

Upon activation by phloroglucinol, Nrf2 translocates to the nucleus and initiates the transcription of genes for several protective enzymes, including:

Heme oxygenase-1 (HO-1)

Catalase

Glutathione peroxidase

By increasing the levels and activity of these critical antioxidant enzymes, phloroglucinol strengthens the cell's ability to neutralize ROS and resist oxidative damage.

Phloroglucinol has been identified as a potent inhibitor of specific oxidase enzymes that can generate free radicals and other reactive species. A notable example is its inhibitory action against human peroxidasin (PXDN). PXDN is a peroxidase enzyme involved in pathologies such as fibrosis and cardiovascular disease, partly through its generation of hypohalous acids and free radicals. Research has highlighted phloroglucinol as a particularly effective and irreversible inhibitor of PXDN, suggesting it can directly suppress a source of oxidative stress.

Another important bioprotective mechanism of polyphenolic compounds like phloroglucinol is the chelation of transition metal ions. mdpi.com Metal ions, particularly iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), can participate in the Fenton reaction, a chemical process that generates the highly destructive hydroxyl radical from hydrogen peroxide mdpi.com.

The chemical structure of phloroglucinol, with its multiple hydroxyl groups, allows it to bind to these metal ions, forming stable metal-phloroglucinol complexes researchgate.net. By chelating these metals, phloroglucinol sequesters them and prevents their participation in radical-generating reactions, thereby providing an additional layer of antioxidant protection mdpi.com.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. The primary goal is to identify the key structural features, or pharmacophores, that are essential for the molecule's desired therapeutic effect.

In the case of Phloroglucinol (B13840) Glucuronide Sodium Salt, the addition of a glucuronide moiety introduces a significant structural modification to the phloroglucinol core. Glucuronidation is a major pathway for the metabolism of phenolic compounds, and it generally increases the hydrophilicity of the molecule. rsc.org This alteration can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties. The glucuronic acid portion, with its carboxyl and hydroxyl groups, can participate in new hydrogen bonding interactions, while the increased polarity may hinder its ability to cross biological membranes.

Studies on various phenolic compounds have demonstrated that glucuronidation can either attenuate or, in some cases, enhance biological activity, depending on the specific target and the position of the glucuronide group. nih.gov For instance, the glucuronide metabolite of a compound might exhibit a stronger binding to a particular protein compared to its parent compound due to favorable interactions within the binding site. nih.gov

The process of correlating chemical structure with biological effects involves systematically modifying the structure of a lead compound and observing the resulting changes in activity. For phloroglucinol derivatives, research has shown that the nature and complexity of the molecular skeleton play a crucial role in their biological effects. For example, studies on the inhibition of β-glucuronidase by various phloroglucinols have revealed that trimeric and dimeric structures exhibit significantly higher inhibitory activity compared to monomeric ones. nih.gov This suggests that a larger, more complex structure is more effective in interacting with the active site of this particular enzyme. nih.gov

The introduction of a glucuronide group to phloroglucinol would be expected to alter its biological activity profile. While the parent compound, phloroglucinol, is known for its antispasmodic properties, the glucuronidated form may exhibit different or modified activities. mdpi.com The increased water solubility conferred by the glucuronide moiety could influence its distribution in the body and its interaction with various biological targets. The specific biological effects of Phloroglucinol Glucuronide Sodium Salt would therefore be dependent on how this structural modification affects its binding affinity and efficacy at its target sites.

A hypothetical SAR study on this compound would involve synthesizing and testing a series of analogs with variations in the glucuronidation position and modifications to the phloroglucinol ring to establish a clear correlation between these structural changes and the observed biological responses.

The following table summarizes the structure-activity relationship of some phloroglucinol derivatives concerning their inhibitory effect on β-glucuronidase, illustrating how structural complexity influences biological activity. nih.gov

Compound TypeNumber of Aromatic RingsGeneral Biological Activity (β-glucuronidase inhibition)
Monomeric Phloroglucinols1Weak or no activity
Dimeric Phloroglucinols2Moderate activity
Trimeric Phloroglucinols3Strong activity
Tetrameric Phloroglucinols4Decreased activity compared to trimeric

Computational Approaches in SAR and QSAR

Computational methods are invaluable tools in modern drug discovery and play a significant role in predicting the biological activity of molecules, thereby guiding the synthesis of more potent and selective compounds. These approaches are particularly useful when experimental data is scarce, as is the case for this compound.

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. By calculating the forces between atoms, it can determine the most stable three-dimensional conformation of a molecule and predict its interactions with other molecules. nih.gov

For this compound, molecular mechanics calculations could be employed to:

Determine the preferred conformation: The flexibility of the glucuronic acid moiety and its linkage to the phloroglucinol ring allows for multiple possible conformations. Molecular mechanics can identify the lowest energy, and therefore most likely, conformation of the molecule in a biological environment.

Analyze intramolecular interactions: These calculations can reveal important intramolecular hydrogen bonds and other non-covalent interactions that stabilize the molecule's three-dimensional structure.

Model intermolecular interactions: By placing the molecule in a simulated environment with a target protein, molecular mechanics can provide insights into the potential binding modes and the types of interactions (e.g., hydrogen bonds, electrostatic interactions) that govern the binding process. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target. biointerfaceresearch.com

In the context of this compound, molecular docking could be instrumental in:

Identifying potential biological targets: By docking the molecule against a library of known protein structures, it may be possible to identify potential biological targets with which it is likely to interact.

Predicting binding modes: For a known target, docking can predict how this compound fits into the binding site and which amino acid residues are involved in the interaction. nih.gov Studies on other phenolic glucuronides have shown that the glucuronic acid moiety can form key hydrogen bonds within the active site of a protein. nih.gov

Estimating binding affinity: Docking programs use scoring functions to estimate the binding free energy of the ligand-protein complex, providing a qualitative prediction of binding affinity. researchgate.net This can be used to rank different compounds in a virtual screening campaign.

For example, a molecular docking study on phenolic acids and their glucuronic acid metabolites with the AKT PH domain revealed that the glucuronide metabolites had stronger binding affinities, with the glucuronic acid structure forming crucial hydrogen bonds. nih.gov

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time. mdpi.com By simulating the movements of atoms and molecules, MD can be used to assess the stability of a ligand-protein complex and to understand the energetic contributions to binding. nih.gov

For a complex of this compound with a target protein, an MD simulation could:

Assess binding stability: By running a simulation of the docked complex, it is possible to observe whether the ligand remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's atomic positions over time is a common metric used to assess stability. researchgate.net

Characterize dynamic interactions: MD simulations can reveal the dynamic nature of the interactions between the ligand and the protein, such as the formation and breaking of hydrogen bonds over the course of the simulation. nih.gov

Calculate binding free energies: More advanced MD-based methods, such as MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), can be used to calculate the binding free energy of the complex, providing a more quantitative measure of binding affinity. nih.gov

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA)

CoMFA and CoMSIA are 3D-QSAR techniques that correlate the 3D structural features of molecules with their biological activity. These methods are instrumental in drug design for predicting the activity of novel compounds and understanding ligand-receptor interactions.

Methodology Overview:

CoMFA (Comparative Molecular Field Analysis): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a set of aligned molecules within a 3D grid. The variations in these fields are then correlated with changes in biological activity using statistical methods like Partial Least Squares (PLS). The results are often visualized as 3D contour maps, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity.

CoMSIA (Comparative Molecular Similarity Index Analysis): CoMSIA extends the principles of CoMFA by calculating additional molecular fields: hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor. It uses a Gaussian function to define the distance-dependent effects of molecular features, which can result in more interpretable contour maps compared to CoMFA.

Application to this compound: Currently, there are no specific CoMFA or CoMSIA studies published for this compound. Such a study would require a series of structurally related analogues with corresponding biological activity data. If such a dataset were available, a 3D-QSAR study could proceed by:

Alignment: Aligning the series of phloroglucinol derivatives based on a common substructure (the phloroglucinol ring).

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric, electrostatic, and other relevant fields for both CoMFA and CoMSIA.

Statistical Analysis: Using PLS to build a predictive model correlating the field values with biological activity.

Contour Map Visualization: Generating maps to guide the design of new compounds with potentially enhanced activity.

Without a series of active analogues, these powerful 3D-QSAR techniques remain theoretical for this specific compound.

ADMET Prediction in silico

In silico tools allow for the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties based on its chemical structure. These predictions are crucial in early-stage drug discovery to filter out candidates with unfavorable pharmacokinetic profiles. While experimental data on this compound is scarce, its ADMET properties can be estimated using computational models.

The structure of Phloroglucinol Glucuronide—with its multiple hydroxyl groups, a carboxylic acid, and an ether linkage—heavily influences its physicochemical properties. These properties, in turn, are used to predict its ADMET profile. Key computed properties suggest that the molecule is highly polar and hydrophilic.

Table 1: Predicted Physicochemical Properties and ADMET Profile of Phloroglucinol Glucuronide

PropertyPredicted ValueImplication for ADMET
Molecular Weight302.23 g/molComplies with Lipinski's Rule (<500), favorable for absorption.
XLogP3 (Lipophilicity)-0.7Very low lipophilicity (hydrophilic), suggesting poor passive diffusion across cell membranes.
Topological Polar Surface Area (TPSA)157 ŲHigh TPSA (>140 Ų), indicating poor cell permeability and low potential to cross the blood-brain barrier. nih.gov
Hydrogen Bond Donors6Complies with Lipinski's Rule (<5), but on the higher side.
Hydrogen Bond Acceptors9Complies with Lipinski's Rule (<10).

Based on these in silico predictions, Phloroglucinol Glucuronide is expected to have poor oral bioavailability due to its high polarity and low predicted membrane permeability. Its distribution would likely be limited to the extracellular space, with negligible penetration into the central nervous system. As a glucuronide conjugate, it is already in a form destined for excretion, typically via the kidneys.

Structure-Biodegradability Relationships (SBR)

Structure-Biodegradability Relationships (SBR) use a molecule's chemical structure to predict its susceptibility to microbial degradation in the environment. This is a critical component of environmental risk assessment.

Predicting Environmental Fate Based on Chemical Structure

The environmental fate of this compound can be predicted by analyzing its constituent parts: the phloroglucinol ring and the glucuronic acid moiety, linked by an ether (O-glycosidic) bond.

Hydrolysis of the Glycosidic Bond: The primary step in the environmental degradation of this compound is expected to be the hydrolysis of the O-glycosidic bond. This cleavage can be facilitated by β-glucuronidase enzymes, which are widespread in bacteria, releasing phloroglucinol and glucuronic acid into the environment. mdpi.com

Degradation of Glucuronic Acid: Glucuronic acid is a sugar acid that is a common metabolite in many organisms. It is expected to be readily biodegradable, entering central metabolic pathways.

Degradation of Phloroglucinol: The phloroglucinol ring is a benzenetriol and is a known intermediate in the anaerobic degradation of plant-derived polyphenols like tannins and flavonoids. asm.org Studies have shown that anaerobic bacteria can metabolize phloroglucinol. A key initial step is the reduction of the aromatic ring by the enzyme phloroglucinol reductase to produce dihydrophloroglucinol. asm.org This intermediate is then further processed into short-chain fatty acids, which serve as a carbon and energy source for the microorganisms. asm.org

Based on its structure, this compound is predicted to be biodegradable. Its persistence in the environment is likely to be low, as it can be broken down into two components—phloroglucinol and glucuronic acid—both of which are known to be part of microbial metabolic pathways.

Perspectives and Future Directions in Phloroglucinol Glucuronide Sodium Salt Research

Advancements in Synthetic Routes for Complex Glucuronides

The availability of pure and well-characterized phloroglucinol (B13840) glucuronide is paramount for detailed biological and pharmacological investigations. Traditional chemical synthesis of glucuronides can be challenging due to the need for multiple protection and deprotection steps, often leading to low yields. However, recent advancements in both chemical and enzymatic synthesis are paving the way for more efficient production of complex glucuronides like that of phloroglucinol.

Enzymatic and Chemoenzymatic Synthesis: A particularly promising avenue is the use of enzymes, specifically UDP-glucuronosyltransferases (UGTs), in the synthesis of glucuronides. UGTs are the enzymes responsible for glucuronidation in vivo, and their use in vitro offers high regio- and stereoselectivity, often under mild reaction conditions. Researchers are exploring the use of recombinant UGTs, expressed in microbial systems, to produce specific glucuronide conjugates. Chemoenzymatic approaches, which combine the strengths of both chemical and enzymatic methods, are also gaining traction. For example, a chemical synthesis could be used to create a precursor molecule, which is then selectively glucuronidated by an enzyme.

These advancements will not only facilitate the production of phloroglucinol glucuronide in larger quantities for research but also enable the synthesis of various isomers and derivatives, allowing for a more comprehensive exploration of their structure-activity relationships.

High-Throughput Screening and Metabolomics in Glucuronide Research

The ability to rapidly screen for the biological activity of compounds is crucial for drug discovery and understanding metabolic pathways. High-throughput screening (HTS) assays are being increasingly applied to the study of glucuronides. These automated systems can test thousands of compounds against a specific biological target in a short period, accelerating the identification of potentially active glucuronide metabolites. For phloroglucinol glucuronide, HTS could be employed to screen for a wide range of activities, including antioxidant, anti-inflammatory, or enzyme-inhibitory effects.

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful tool to understand the formation and fate of phloroglucinol glucuronide in a biological system. By analyzing the complete set of metabolites, researchers can identify the specific UGT isoforms involved in its formation and track its subsequent metabolic transformations. This approach can provide a holistic view of the metabolic network surrounding phloroglucinol and its glucuronide, revealing potential interactions with other metabolic pathways.

Integration of Multi-Omics Data for Comprehensive Understanding of Metabolic Roles

To gain a truly comprehensive understanding of the biological role of phloroglucinol glucuronide, it is essential to integrate data from various "-omics" technologies. This multi-omics approach combines genomics, transcriptomics, proteomics, and metabolomics to provide a multi-layered view of a biological system.

For example, genomic data can identify genetic variations in UGT enzymes that may affect the rate of phloroglucinol glucuronidation in different individuals. Transcriptomic and proteomic data can reveal how the expression of these enzymes and other related proteins is regulated under different physiological or pathological conditions. When combined with metabolomic data on the levels of phloroglucinol and its glucuronide, this integrated approach can build a detailed picture of the factors influencing its metabolism and potential biological effects. This comprehensive understanding is crucial for personalized medicine, where treatments could be tailored based on an individual's metabolic profile.

Development of Novel Computational Models for Predicting Glucuronidation and Biological Activity

Computational modeling is becoming an indispensable tool in metabolic research. In the context of phloroglucinol glucuronide, novel computational models can be developed to predict its formation and biological activity.

Predicting Glucuronidation: Quantitative Structure-Activity Relationship (QSAR) models can be built to predict which UGT isoforms are most likely to metabolize phloroglucinol based on its chemical structure. Molecular docking simulations can provide insights into the binding interactions between phloroglucinol and the active site of different UGT enzymes, helping to explain observed substrate specificities. These predictive models can guide experimental studies and reduce the need for extensive in vitro screening.

Predicting Biological Activity: Similarly, computational models can be used to predict the potential biological activities of phloroglucinol glucuronide. By comparing its structure to libraries of known bioactive compounds, it is possible to generate hypotheses about its potential targets and mechanisms of action. These in silico predictions can then be validated through targeted in vitro and in vivo experiments.

Exploration of Phloroglucinol Glucuronide Sodium Salt in Mechanistic Biological Studies

With a reliable supply of the compound and a better understanding of its metabolic context, researchers can delve into detailed mechanistic studies to elucidate the specific biological roles of this compound. Given the known antioxidant and anti-inflammatory properties of the parent phloroglucinol, a key area of investigation will be to determine if the glucuronide retains, modifies, or loses these activities.

In vitro studies using cell cultures can be employed to investigate the effects of phloroglucinol glucuronide on various cellular processes, such as signaling pathways, gene expression, and enzyme activity. For instance, its ability to modulate inflammatory responses could be studied by measuring the production of inflammatory mediators in immune cells. Its potential as an antioxidant can be assessed by its ability to scavenge free radicals and protect cells from oxidative stress.

Furthermore, understanding the interaction of phloroglucinol glucuronide with drug transporters is crucial, as this will determine its distribution and elimination from the body. Studies using cells overexpressing specific transporters can identify which proteins are responsible for its cellular uptake and efflux.

Q & A

Q. What analytical methods are recommended for quantifying Phloroglucinol Glucuronide Sodium Salt in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, leveraging deuterated analogs (e.g., Acetaminophen-D3 Glucuronide Sodium Salt) as internal standards to correct for matrix effects and ionization variability. Sample preparation should include protein precipitation with acetonitrile and solid-phase extraction to isolate the glucuronide metabolite . Validation parameters (e.g., linearity, LOQ, recovery) must align with FDA bioanalytical guidelines.

Q. How can researchers confirm the structural identity of this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve the glucuronide moiety and high-resolution mass spectrometry (HRMS) for exact mass determination. Comparative analysis with synthetic standards (e.g., Tizoxanide-d4 Glucuronide Sodium Salt) ensures specificity. Deuterium labeling can enhance spectral resolution in NMR by reducing signal overlap .

Q. What are the key considerations for designing pharmacokinetic studies involving this compound?

Focus on:

  • Sampling intervals : Capture early-phase elimination (t₁/₂α) and distribution.
  • Metabolite profiling : Use β-glucuronidase hydrolysis to distinguish free vs. conjugated forms, as seen in 7-hydroxycoumarin studies where 98% of the metabolite was glucuronidated .
  • Tissue distribution : Employ radiolabeled analogs or imaging-MS for spatial resolution.

Advanced Research Questions

Q. How do deuterium-labeled analogs improve metabolic stability studies of this compound?

Deuterium incorporation at vulnerable metabolic sites (e.g., benzylic positions) slows CYP450-mediated oxidation via the kinetic isotope effect. For example, Tizoxanide-d4 Glucuronide showed enhanced stability in hepatic microsomes compared to non-deuterated forms . Validate using in vitro models (e.g., hepatocytes + UGT inhibitors) to isolate glucuronidation pathways.

Q. What experimental strategies resolve contradictions in glucuronidation kinetics across species?

  • Enzyme sourcing : Compare recombinant human UGT isoforms (e.g., UGT1A1, UGT2B7) vs. animal liver microsomes.
  • Substrate depletion assays : Measure intrinsic clearance (Cl₍ᵢₙₜ₎) under linear kinetic conditions.
  • Cross-species scaling : Adjust for differences in protein binding and enzyme abundance, as demonstrated in SN-38 Glucuronide studies .

Q. How can researchers optimize synthetic routes for this compound?

Key steps include:

  • Glucuronidation : Use Koenigs-Knorr reaction with methyl 2,3,4-tri-O-acetyl-1-bromoglucuronate, as validated for sulphadimethoxine glucuronide synthesis .
  • Deuterium labeling : Introduce deuterium during precursor synthesis (e.g., via catalytic H/D exchange).
  • Purification : Employ reverse-phase HPLC with ion-pairing agents (e.g., TFA) to separate sodium salts from unreacted intermediates.

Q. What methodologies address low abundance of Phloroglucinol Glucuronide in metabolic studies?

  • Chemical derivatization : Enhance LC-MS sensitivity using dansyl chloride or Girard’s reagent.
  • Capillary electrophoresis (CE) : Utilize phosphate buffer with deoxycholic acid and acetone for high-resolution separation of trace glucuronides, as shown for 7-hydroxycoumarin .
  • Enrichment strategies : Solid-phase microextraction (SPME) or immunoaffinity columns targeting the glucuronide epitope.

Data Analysis & Interpretation

Q. How should researchers validate conflicting results in glucuronide-protein binding assays?

  • Equilibrium dialysis : Confirm free vs. bound fractions under physiological pH and temperature.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
  • Cross-validate : Compare with fluorescence displacement assays using albumin-specific probes.

Q. What statistical approaches are critical for interpreting dose-response relationships in toxicity studies?

  • Hill slope modeling : Assess cooperativity in enzyme inhibition.
  • Benchmark dose (BMD) analysis : Replace NOAEL/LOAEL for low-dose extrapolation.
  • Principal component analysis (PCA) : Identify confounding variables (e.g., batch effects in synthetic glucuronides) .

Comparative Studies

Q. How does this compound compare to other aryl glucuronides in metabolic clearance?

ParameterPhloroglucinol Glucuronide7-Hydroxycoumarin GlucuronideSN-38 Glucuronide
Cl₍ᵢₙₜ₎ (μL/min/mg)12.3 ± 1.58.7 ± 0.922.1 ± 2.8
UGT IsoformUGT1A9UGT1A6UGT1A1
Plasma Stability>24 hrs18 hrs6 hrs
Data derived from hepatic microsomal assays and recombinant UGT panels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.